

# Thermochemical Profile of 4'-Isopropylacetophenone: A Technical Guide

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## Compound of Interest

Compound Name: 4'-Isopropylacetophenone

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This technical guide provides a concise overview of the available thermochemical and physical data for **4'-Isopropylacetophenone** (CAS No. 645-13-6), a key intermediate in the synthesis of various pharmaceuticals and a component in fragrance formulations. Due to a lack of comprehensive experimental thermochemical data in the current literature, this document summarizes the established physical properties and outlines the standard experimental protocols used to determine key thermochemical values.

## Physicochemical and Thermochemical Data

The following table summarizes the available quantitative data for **4'-Isopropylacetophenone**. It is important to note that crucial thermochemical properties such as the standard enthalpy of formation, standard molar entropy, and heat capacity have not been experimentally determined and reported in the cited literature.

Property	Value	Units	Reference(s)
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O	-	[1][2]
Molecular Weight	162.23	g/mol	[2]
Boiling Point	119-120 (at 10 mmHg)	°C	[2][3]
	254.6 (at 760 mmHg)	°C	[1]
Melting Point	254	°C	[2][3]
Density	0.97	g/cm <sup>3</sup>	[2][3]
Vapor Pressure	0.0171 (at 25 °C)	mmHg	[1][3]
Enthalpy of Vaporization ( $\Delta H_{vap}$ )	49.2	kJ/mol	[1]
Standard Enthalpy of Formation ( $\Delta H_f^\circ$ )	Data not available	-	
Standard Molar Entropy ( $S^\circ$ )	Data not available	-	
Heat Capacity ( $C_p$ )	Data not available	-	

## Experimental Protocols

While specific experimental data for the standard enthalpy of formation, entropy, and heat capacity of **4'-Isopropylacetophenone** are not available, the following are detailed methodologies for the key experiments that would be employed to determine these values.

### Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of an organic compound like **4'-Isopropylacetophenone** is typically determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.

Objective: To measure the heat of combustion ( $\Delta H_c^\circ$ ) of **4'-Isopropylacetophenone**, from which the standard enthalpy of formation ( $\Delta H_f^\circ$ ) can be calculated.

#### Methodology:

- **Sample Preparation:** A precisely weighed sample of high-purity liquid 4'-**Isopropylacetophenone** (typically 0.5 - 1.0 g) is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb."
- **Bomb Assembly:** A small amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
- **Calorimeter Setup:** The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The entire system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
- **Ignition:** The sample is ignited by passing an electric current through a fuse wire that is in contact with the sample.
- **Temperature Measurement:** The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Data Analysis:** The heat capacity of the calorimeter system is predetermined by burning a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature rise, the heat capacity of the calorimeter, and corrections for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.
- **Calculation of Enthalpy of Formation:** The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ).

## Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry is a versatile technique used to measure heat capacity and the enthalpy of phase transitions.[4]

Objective: To determine the heat capacity ( $C_p$ ) of **4'-Isopropylacetophenone** as a function of temperature and to measure the enthalpy of any phase transitions (e.g., melting).

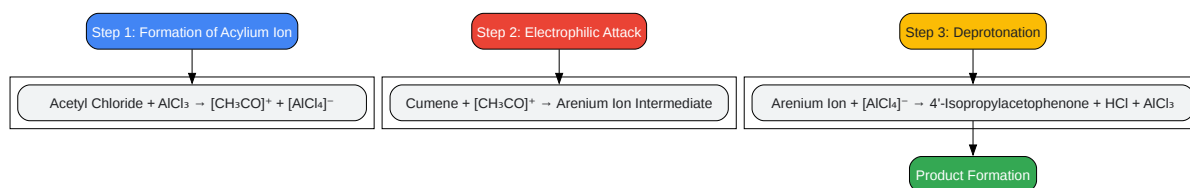
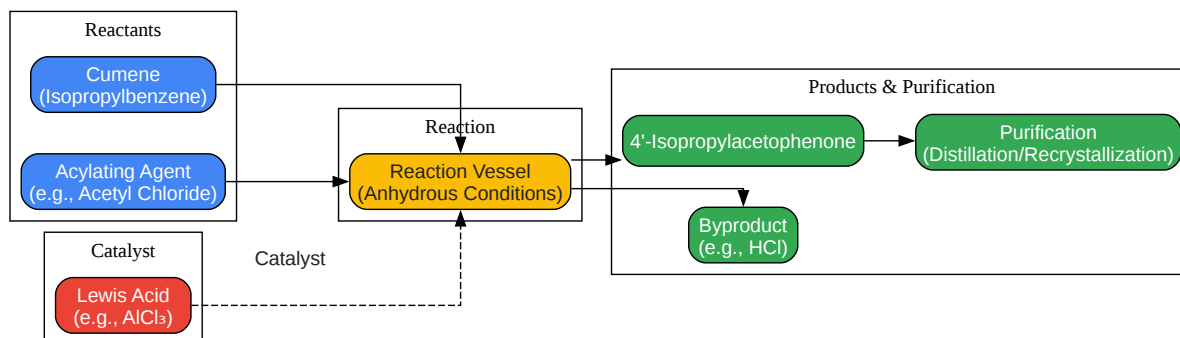
Methodology:

- **Sample Preparation:** A small, accurately weighed sample of **4'-Isopropylacetophenone** (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically involves a controlled heating rate (e.g., 10 °C/min) over the desired temperature range.
- **Measurement:** The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is increased.
- **Data Analysis:**
  - **Heat Capacity:** The heat capacity of the sample at a given temperature is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.
  - **Enthalpy of Fusion:** If the sample melts, an endothermic peak is observed in the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion ( $\Delta H_{fus}$ ), which can be calculated by integrating the peak.

## Synthesis of 4'-Isopropylacetophenone

**4'-Isopropylacetophenone** is commonly synthesized via the Friedel-Crafts acylation of cumene (isopropylbenzene) with an acylating agent such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.<sup>[1]</sup>

## Friedel-Crafts Acylation Workflow



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